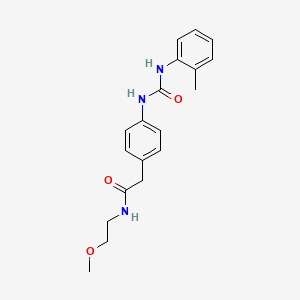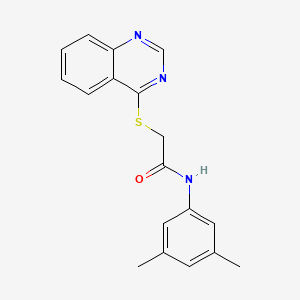
N-(3,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potential of N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides as Anticancer and Antimicrobial Agents
The research on N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides has shown significant promise in the medical field due to their potential anticancer and antimicrobial properties. The study involved the synthesis of these compounds using the potassium salt of tetrazolo[1,5-c]quinazolin-5-thion, which was then alkylated by N-aryl(benzyl,heteryl)acetamides. The structures of the newly synthesized compounds were confirmed through various spectral methods including FT-IR, LC–MS, 1H NMR, and elemental analysis. The compounds were initially tested for cytotoxicity using bioluminescence inhibition against Photobacterium leiognathi Sh1. Subsequent antibacterial and antifungal screenings revealed that certain compounds exhibited activity against pathogens such as Klebsiella pneumoniae. The US National Cancer Institute selected 19 compounds for further testing, which showed that some compounds, particularly N-(6-methylbenzo[d]thiazol-2-yl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamide, demonstrated high growth inhibition rates in various human tumor cell lines. In silico molecular docking studies suggested that these compounds have an affinity for the epidermal growth factor receptor (EGFR), which is a significant target in cancer therapy .
Synthesis and Characterization of Novel N-(Phenyl, Benzyl, Hetaryl)-2-([1,2,4]Triazolo[1,5-c]Quinazolin-2-ylthio)Acetamides
In the quest for new antimicrobial agents, novel N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides were synthesized and characterized. The structural evaluation was performed using spectral data from LC-MS, IR, 1H-NMR, and elemental analysis. These compounds were tested for their antimicrobial activity against a range of bacterial and fungal pathogens. The study found that N-(4-Fluorophenyl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamide showed significant inhibition zones against Staphylococcus aureus and Enterococcus faecalis, and another compound was effective against Escherichia coli. The research also included in silico molecular docking to suggest possible mechanisms of action by targeting specific enzymes in the pathogens. Additionally, a quantitative structure–activity relationship (QSAR) model was developed to predict antimicrobial activity .
Comprehensive Analysis
The studies on N-aryl(benzyl,heteryl)-2-(quinazolin-ylthio)acetamides have provided valuable insights into their potential as anticancer and antimicrobial agents. The synthesis of these compounds has been well-characterized, and their molecular structures have been confirmed through various analytical techniques. The chemical reactions involved in their synthesis, such as alkylation, have been successful in producing a range of compounds with varying biological activities. The physical and chemical properties of these compounds, inferred from their molecular structures, contribute to their interaction with biological targets such as EGFR and bacterial enzymes. The analysis of these studies indicates that these compounds hold significant promise for the development of new therapeutic agents, with some compounds already showing efficacy in inhibiting the growth of cancer cells and microbial pathogens. The use of molecular docking and QSAR studies further enhances the understanding of their mechanisms of action and aids in the prediction of their activity, which is crucial for the advancement of medicinal chemistry and drug development .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Quinazolinone derivatives, including compounds closely related to N-(3,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide, have been extensively studied for their potential antitumor activities. These compounds have demonstrated broad-spectrum antitumor efficiency against various cancer cell lines, including CNS, renal, breast, and leukemia cell lines. For instance, certain derivatives have been found to be nearly 1.5–3.0-fold more potent compared to the positive control 5-FU, showing significant growth inhibitory activity against renal, colon, non-small cell lung, breast, ovarian, and melanoma cancer types. Molecular docking studies suggest that these compounds inhibit tumor growth through interactions with the ATP binding site of EGFR-TK or B-RAF kinase, indicating a mechanism similar to that of known anticancer agents like erlotinib and PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016); (M. Mohamed et al., 2016).
Anticonvulsant Applications
Research has also been conducted on the anticonvulsant activities of related compounds, focusing on their affinity to GABAergic biotargets and effectiveness in preventing seizures. Although some studies have reported limited success in demonstrating significant anticonvulsant activity in vivo, these investigations contribute to understanding the pharmacophore's role in anticonvulsant effects and provide insights into optimizing compounds for better therapeutic outcomes (Wassim El Kayal et al., 2022).
Antimicrobial and Antihistamine Applications
Additionally, these quinazolinone derivatives have shown potential as antimicrobial agents. Some synthesized compounds displayed good antimicrobial activity, with particular effectiveness against bacterial strains. This suggests their potential in addressing infectious diseases and contributing to the development of new antimicrobial drugs. Moreover, certain derivatives have been evaluated for their H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in animal models. These findings indicate a promising direction for developing new antihistamine agents with minimal sedative effects (V. Alagarsamy et al., 2014).
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-7-13(2)9-14(8-12)21-17(22)10-23-18-15-5-3-4-6-16(15)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZZUBDAZJGPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




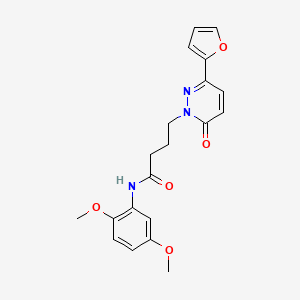
![3-(3,5-Dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3017738.png)
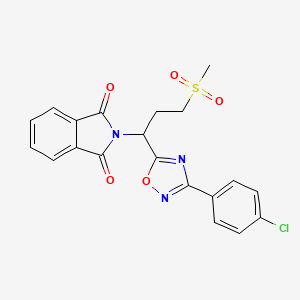
![(4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B3017742.png)
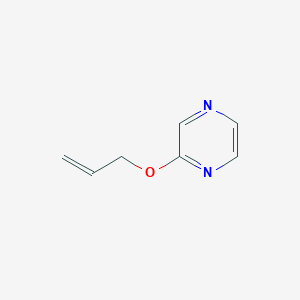
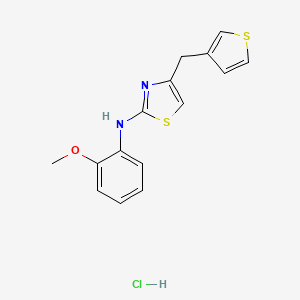

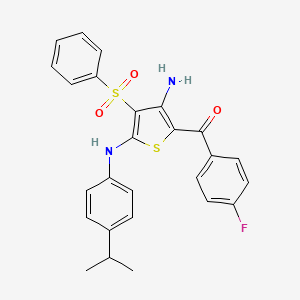

![3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B3017750.png)
